5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one
Description
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Properties
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-37-24-14-8-7-13-23(24)32-15-17-33(18-16-32)25(35)19-38-29-30-22-12-6-5-11-21(22)27-31-26(28(36)34(27)29)20-9-3-2-4-10-20/h2-14,26H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWKQGBBAMMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions.
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. Activation or blockade of these receptors can influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the compound, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it has exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Overview
5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety, which is often associated with various pharmacological effects. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H29N3O5S |
| Molecular Weight | 447.548 g/mol |
| CAS Number | 5729-66-8 |
The compound primarily interacts with alpha1-adrenergic receptors , which are crucial in mediating various physiological responses such as vasoconstriction and neurotransmission. This interaction suggests potential applications in treating conditions like hypertension and anxiety disorders .
Cellular Effects
Studies indicate that the compound exhibits significant effects on cell signaling pathways associated with adrenergic receptor activation. This can lead to alterations in cellular processes such as:
- Vasodilation : By blocking or activating specific adrenergic pathways.
- Neurotransmitter Release : Influencing the release of norepinephrine and other neurotransmitters.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities .
Case Studies
- Antihypertensive Effects : A study evaluated the antihypertensive properties of related piperazine derivatives, noting a significant reduction in blood pressure in animal models when administered at specific dosages.
- Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound can effectively neutralize free radicals, indicating its potential use in oxidative stress-related conditions .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit tumor growth in various cancer cell lines. The effectiveness of these compounds is often assessed using the MTT assay, which measures cell viability in response to drug treatment.
Case Study: Anticancer Screening
In a comparative study involving various quinazolinone derivatives, several compounds demonstrated substantial cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The synthesized derivatives exhibited IC50 values indicating their potency in inhibiting cancer cell proliferation. For example, one derivative showed an IC50 value of 0.51 µM against K562 leukemia cells, highlighting the potential of these compounds as anticancer agents .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.51 | K562 |
| Compound B | 1.23 | MDA-MB-231 |
| Compound C | 0.75 | HeLa |
Antimicrobial Activity
In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Heterocyclic compounds are often explored for their ability to combat bacterial and fungal infections due to their diverse mechanisms of action.
Case Study: Antimicrobial Screening
A study on similar quinazolinone derivatives revealed promising results against various microbial strains. The presence of specific functional groups, such as thiol and methyl groups, was found to enhance antimicrobial efficacy. Compounds were screened against bacteria like Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that support their potential use as antimicrobial agents .
| Microbial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | Compound A |
| Escherichia coli | 10 | Compound B |
| Pseudomonas aeruginosa | 20 | Compound C |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting a 2-oxoethylthiol intermediate with a halogenated imidazoquinazolinone precursor under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like dimethylformamide (DMF) .
- Piperazine coupling : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or amide bond formation, requiring catalysts such as triethylamine and controlled temperatures (60–80°C) .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the imidazoquinazolinone core and piperazine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C29H26N5O3S) and detects isotopic patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry, particularly for the thioether and piperazine linkages .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize receptors associated with the compound’s pharmacophores (e.g., serotonin/dopamine receptors due to the piperazine moiety) .
- In vitro assays : Use cell-based models (e.g., HEK293 cells transfected with GPCRs) to measure binding affinity (IC50) and functional activity (cAMP or calcium flux assays) .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency and efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound?
- Core modifications : Vary substituents on the imidazoquinazolinone (e.g., electron-withdrawing groups at the phenyl ring) to assess impacts on receptor binding .
- Piperazine analogs : Replace the 2-methoxyphenyl group with fluorophenyl or chlorophenyl derivatives to evaluate selectivity across receptor subtypes .
- Thioether replacement : Substitute the sulfur atom with oxygen or methylene to study metabolic stability .
- Data-driven optimization : Use computational tools (e.g., molecular docking) to predict binding modes and prioritize synthetic targets .
Q. What strategies resolve contradictions in biological data (e.g., varying IC50 values across studies)?
- Assay standardization : Control variables such as cell line passage number, buffer composition, and incubation time .
- Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate true potency from artifacts caused by rapid metabolism .
- Orthogonal validation : Cross-verify results using alternative methods (e.g., radioligand binding vs. functional assays) .
Q. How should in vivo pharmacokinetic (PK) and toxicity studies be structured?
- Animal models : Use rodents (e.g., Sprague-Dawley rats) for bioavailability studies, with doses adjusted based on in vitro EC50 values .
- PK parameters : Measure plasma half-life (t1/2), volume of distribution (Vd), and clearance (CL) via LC-MS/MS .
- Toxicity endpoints : Monitor hepatic enzymes (ALT/AST) and histopathology to detect organ-specific effects .
Q. What computational methods are recommended for elucidating the compound’s mechanism of action?
- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT1A) using software like AutoDock Vina, focusing on hydrogen bonding with the piperazine and quinazolinone moieties .
- Molecular dynamics (MD) : Analyze ligand-receptor complex stability over 100-ns simulations to identify critical binding residues .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Considerations
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in mildly acidic (pH 4–5) or basic (pH 8–9) buffers, depending on the compound’s pKa .
Q. What experimental controls are essential for ensuring reproducibility in biological studies?
Q. How should stability studies be conducted for long-term storage?
- Temperature/humidity : Store lyophilized powder at -80°C and assess degradation via accelerated stability testing (40°C/75% RH for 6 months) .
- Light sensitivity : Use amber vials to prevent photodegradation of the thioether and quinazolinone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
